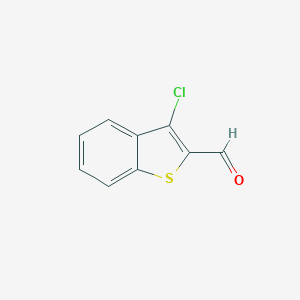

3-Chloro-1-benzothiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

3-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPKLPCVLXBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355908 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-54-3 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-1-benzothiophene-2-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific molecule, this guide also includes information on closely related analogues and precursors to provide a thorough understanding of its synthesis, properties, and potential applications.

Physicochemical Properties

Table 1: Physicochemical Data of Benzo[b]thiophene-2-carbaldehyde (Parent Compound)

| Property | Value | Reference |

| CAS Number | 3541-37-5 | [1] |

| Molecular Formula | C₉H₆OS | [1] |

| Molecular Weight | 162.21 g/mol | [1] |

| Appearance | White to Orange to Green powder/lump | [1] |

| Melting Point | 32-36 °C | [1] |

| Boiling Point | 90 °C at 0.1 mmHg | [1] |

| Solubility | Soluble in Methanol | [1] |

| SMILES | O=Cc1cc2ccccc2s1 | |

| InChI Key | NXSVNPSWARVMAY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The direct synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be designed based on established organic chemistry principles and known transformations of the benzothiophene scaffold. A common strategy would involve the formylation of 3-chlorobenzo[b]thiophene or the chlorination of benzo[b]thiophene-2-carbaldehyde. An alternative approach involves the reduction of a more accessible precursor like 3-chlorobenzo[b]thiophene-2-carboxylic acid or its corresponding acyl chloride.

Proposed Synthetic Pathway from a Carboxylic Acid Precursor:

A likely precursor, 3-chlorobenzo[b]thiophene-2-carboxylic acid (CAS: 21211-22-3), can be converted to the target aldehyde. This multi-step process typically involves the conversion of the carboxylic acid to an acyl chloride, followed by a controlled reduction.

Experimental Protocol: Reduction of Acyl Chloride (Rosenmund Reduction)

-

Step 1: Formation of the Acyl Chloride

-

3-chlorobenzo[b]thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC or IR spectroscopy).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step.

-

-

Step 2: Reduction to the Aldehyde

-

The crude acyl chloride is dissolved in a dry, inert solvent like toluene.

-

A palladium-based catalyst, such as palladium on barium sulfate (Pd/BaSO₄), is added. The catalyst is often poisoned with a sulfur compound (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at a controlled temperature.

-

The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

The resulting crude aldehyde is then purified by column chromatography or recrystallization.

-

Caption: Proposed two-step synthesis of the target aldehyde.

Biological and Pharmacological Relevance

The benzothiophene core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of a chlorine atom at the 3-position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. While direct biological data for this compound is scarce, the activities of related compounds suggest its potential in several therapeutic areas.

Table 2: Reported Biological Activities of Benzothiophene Derivatives

| Biological Activity | Description | Key Structural Features | Reference |

| Anticancer | Derivatives have shown promise as anticancer agents, with some exhibiting GI₅₀ values in the nanomolar range. | Acrylonitrile and acylhydrazone derivatives have been investigated. | [3][5] |

| Anti-inflammatory | Certain benzothiophene compounds have demonstrated anti-inflammatory properties, with activity comparable to standard drugs like diclofenac sodium. | Pyrazole and other heterocyclic substitutions are common. | [2] |

| Antimicrobial | The benzothiophene nucleus is found in compounds with activity against bacteria (including MRSA) and fungi. | Acylhydrazone derivatives of 6-chlorobenzo[b]thiophene have shown potent antibacterial activity. | [2][5] |

| Antitubercular | Specific derivatives have been identified with activity against Mycobacterium tuberculosis. | [2] | |

| Antiviral | Some benzothiophene-based molecules have been explored for their antiviral properties. | [6] | |

| Enzyme Inhibition | The scaffold is used to design inhibitors for various enzymes. | [3] |

The aldehyde functional group at the 2-position serves as a versatile synthetic handle for creating a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which are often explored for their pharmacological activities.

Experimental Workflow for Drug Discovery

The development of new therapeutic agents from a core scaffold like this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for drug discovery and development.

References

- 1. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE | 3541-37-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3-Chloro-1-benzothiophene-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative data from closely related analogs to provide a thorough understanding for research and development purposes.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It should be noted that some data is limited and further experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClOS | |

| Molecular Weight | 196.66 g/mol | |

| CAS Number | 14006-54-3 | |

| Melting Point | 112-113 °C | |

| Boiling Point | 331.1 °C at 760 mmHg | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectral Data (Expected)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.5-8.5 ppm. Aldehydic proton (1H) as a singlet around δ 9.5-10.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-145 ppm. Aldehydic carbon around δ 185-195 ppm. |

| IR (Infrared) Spectroscopy | Strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). |

Synthesis and Purification

The most plausible and widely used method for the synthesis of 2-formyl-benzothiophenes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloro-1-benzothiophene

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

Materials:

-

3-Chloro-1-benzothiophene (1 equivalent)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (as solvent, optional)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 3-Chloro-1-benzothiophene in a minimal amount of anhydrous DMF or an appropriate solvent like DCM.

-

Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with the chosen solvent system, starting with a low polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Biological and Pharmacological Context

Benzothiophene and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] The introduction of a chloro substituent can significantly modulate the pharmacological profile of the parent molecule.

Potential Biological Activities of Chloro-Substituted Benzothiophenes

Caption: Potential pharmacological activities of chloro-substituted benzothiophene derivatives.

Derivatives of benzothiophene have shown promise in several therapeutic areas:

-

Antimicrobial Agents: Many substituted benzothiophenes have demonstrated significant antibacterial and antifungal properties. The presence of a halogen atom can enhance this activity.[3]

-

Anticancer Agents: The benzothiophene nucleus is a key component in several anticancer drugs, such as raloxifene. Chloro-substituted derivatives may exhibit cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibitors: The rigid, planar structure of the benzothiophene ring makes it a suitable scaffold for designing inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.

The aldehyde functionality at the 2-position of this compound serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and an overview of its potential biological significance based on the broader class of benzothiophene derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-1-benzothiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document extrapolates its likely characteristics and potential applications based on extensive research into the broader class of benzothiophene derivatives. This guide covers its molecular structure, physicochemical properties, potential synthetic pathways, and the wide-ranging biological activities associated with the benzothiophene scaffold, with a particular focus on chloro-substituted analogues.

Molecular Structure and Properties

This compound belongs to the benzothiophene family, a class of bicyclic compounds where a benzene ring is fused to a thiophene ring. The core structure is characterized by a sulfur-containing aromatic heterocycle. In this specific derivative, a chlorine atom is substituted at the 3-position and a formyl (aldehyde) group is present at the 2-position of the benzothiophene ring. The presence of the electron-withdrawing chlorine and aldehyde groups is expected to significantly influence the molecule's electronic properties and reactivity.

Below is a diagram of the molecular structure of this compound.

Physicochemical Properties (Predicted and Inferred from Analogues)

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₉H₅ClOS | |

| Molecular Weight | 196.65 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on parent compound |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of similar organic compounds. |

Synthesis Strategies

A common route for the synthesis of 2-formyl-3-halobenzothiophenes involves a two-step process: halogenation of the benzothiophene core followed by formylation.[2] A plausible synthetic workflow for this compound is outlined below.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure for Analogues)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The following is a general protocol adapted from the synthesis of related benzothiophene aldehydes.

-

Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.

-

Reaction: The starting material, 3-chlorobenzo[b]thiophene, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the Vilsmeier reagent at a controlled temperature.

-

Work-up: The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-formyl derivative.

Spectroscopic Characterization (Inferred)

Based on the known spectral data of the parent compound, benzo[b]thiophene-2-carbaldehyde, and other substituted benzothiophenes, the following characteristic spectral features are anticipated for this compound.[3][4]

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | ~1670-1690 (strong) |

| C-H (Aldehyde) | ~2720 and ~2820 |

| C=C (Aromatic) | ~1400-1600 |

| C-Cl | ~600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons on the benzene ring would likely appear as multiplets between δ 7.0 and 8.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, expected above δ 180 ppm. The aromatic carbons would resonate in the typical range of δ 120-150 ppm.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed.

Biological Activities and Therapeutic Potential

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules with a wide range of biological activities.[5][6] The introduction of a chlorine atom can further modulate these properties. While direct studies on this compound are scarce, research on related chloro-benzothiophene derivatives suggests potential in several therapeutic areas.[7][8]

Antimicrobial Activity

Various substituted benzothiophenes have demonstrated significant antibacterial and antifungal properties.[8] The presence of a halogen, such as chlorine, on the benzothiophene ring has been shown to enhance antimicrobial efficacy in some cases.[9] Derivatives of 3-chlorobenzo[b]thiophene-2-carboxyl chloride have been used as starting materials for the synthesis of new compounds with potent antibacterial and antifungal activities.[7]

Anticancer Activity

The benzothiophene nucleus is a key component of several anticancer agents.[5] For instance, some benzothiophene derivatives have shown promising activity against various cancer cell lines. The aldehyde functional group can also serve as a reactive handle for the synthesis of more complex molecules with potential cytotoxic effects.

Anti-inflammatory Activity

Derivatives of 3-chlorobenzo[b]thiophene have been investigated for their anti-inflammatory properties.[7] The aldehyde at the 2-position could be a precursor for the synthesis of chalcones and other compounds known to possess anti-inflammatory effects.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. While direct experimental data on this specific molecule is limited, the well-documented and diverse biological activities of the benzothiophene scaffold, particularly chloro-substituted derivatives, provide a strong rationale for its further investigation. Researchers in drug discovery and medicinal chemistry can utilize this compound as a versatile starting material for the synthesis of novel molecules with potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. Future studies should focus on the detailed experimental characterization and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Chloro-1-benzothiophene-2-carbaldehyde in Organic Solvents: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 3-Chloro-1-benzothiophene-2-carbaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative assessment based on the physicochemical properties of the molecule and the known solubility of analogous compounds. Furthermore, it outlines standard experimental protocols for solubility determination and presents a logical workflow for researchers to establish the solubility of this compound in various organic solvents.

Executive Summary

Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid, aromatic benzothiophene core, substituted with a polar aldehyde group and a lipophilic chlorine atom.

The parent compound, benzothiophene, is known to be readily soluble in various organic solvents such as benzene, xylene, chloroform, acetone, and ether, while being insoluble in water.[1][2] The presence of the aldehyde and chloro substituents on the benzothiophene core of the target molecule will modulate its solubility relative to the parent compound. The polar aldehyde group may slightly increase its affinity for more polar organic solvents, while the chloro group will enhance its lipophilicity.

Based on these structural characteristics, this compound is expected to be soluble in a range of common laboratory solvents.

Expected Solubility Profile:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Good Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF)).

-

Limited Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol), where the non-polar benzothiophene backbone limits interaction.

-

Insoluble: In water.

Comparative Physicochemical Data

To provide context for the expected properties of this compound, the following table summarizes available data for the target compound and its parent molecule, benzothiophene.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Expected Solubility in Organic Solvents |

| This compound | C₉H₅ClOS | 196.66 | Solid (Predicted) | Good |

| Benzothiophene | C₈H₆S | 134.20 | Colorless to pale yellow liquid | High[1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard experimental methodologies are recommended.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Objective: To ascertain the saturation concentration of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial to ensure a saturated solution is achieved.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted sample using a pre-validated HPLC method.

-

Calculate the original solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

-

Illustrative Synthetic Protocol

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, the synthesis of the closely related benzo[b]thiophene-2-carbaldehyde provides insight into the types of solvents in which these compounds are soluble and can be processed. The following is a summary of such a synthesis.[3]

-

Reaction: The synthesis involves the reaction of methylthiobenzene with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in hexane.[3]

-

Formylation: Anhydrous dimethylformamide (DMF) is then added to the reaction mixture.[3]

-

Workup and Extraction: The reaction is quenched with aqueous hydrochloric acid. The product is extracted from the aqueous phase using diethyl ether (Et₂O).[3]

-

Purification: The combined organic phases are washed and dried, indicating the product's stability and solubility in these solvents.[3]

This example demonstrates the use of non-polar (hexane) and moderately polar (diethyl ether) solvents, supporting the inferred solubility profile of substituted benzothiophenes.

Visualization of Logical Workflows

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound when no prior data is available.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, a strong qualitative prediction can be made based on its molecular structure and the properties of related compounds. It is expected to be soluble in a variety of common organic solvents, particularly those of low to moderate polarity. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde from Cinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Chloro-1-benzothiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, cinnamic acid. This document details the synthetic strategy, key transformations, and provides detailed experimental protocols. All quantitative data is summarized for clarity, and the overall workflow is visualized to facilitate a deeper understanding of the synthesis.

Synthetic Strategy Overview

The synthesis of this compound from cinnamic acid is a multi-step process that proceeds through the formation of a key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate is then subsequently reduced to the target aldehyde. The overall transformation can be summarized in two main stages:

-

Stage 1: Cyclization and Chlorination. Cinnamic acid undergoes a reaction with thionyl chloride in the presence of a base, such as pyridine, to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This one-pot reaction involves the formation of the benzothiophene ring system and chlorination at the 3-position.

-

Stage 2: Reduction. The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride is then selectively reduced to this compound. A classic and effective method for this transformation is the Rosenmund reduction.

The complete synthetic workflow is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid

This procedure is adapted from established literature methods.[1][2]

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Chlorobenzene (solvent)

-

Cyclohexane (for recrystallization)

Procedure:

-

To a stirred mixture of cinnamic acid (0.5 mol) in chlorobenzene (300 ml), add pyridine (0.05 mol).

-

Slowly add thionyl chloride (0.77 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

The crude product is then suspended in hot cyclohexane and filtered to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a solid.

Stage 2: Synthesis of this compound via Rosenmund Reduction

This is a general procedure for the Rosenmund reduction, which can be adapted for the specific substrate.

Materials:

-

3-Chlorobenzo[b]thiophene-2-carbonyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (5%)

-

Dry toluene or xylene (solvent)

-

Hydrogen gas (H₂)

-

Quinoline-sulfur poison (optional, to prevent over-reduction)

Procedure:

-

In a flask equipped with a reflux condenser, gas inlet, and stirrer, suspend the palladium on barium sulfate catalyst in dry toluene.

-

Heat the solvent to reflux while bubbling hydrogen gas through the suspension to activate the catalyst.

-

Add a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride in dry toluene to the reaction mixture.

-

If necessary, add a small amount of a catalyst poison (e.g., quinoline-sulfur) to prevent the reduction of the aldehyde to an alcohol.

-

Continue bubbling hydrogen through the refluxing solution and monitor the reaction progress by tracking the evolution of HCl gas (which can be detected with moist litmus paper at the condenser outlet).

-

Once the evolution of HCl ceases, the reaction is complete.

-

Cool the reaction mixture and filter to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Stage 1: Carbonyl Chloride Synthesis | Stage 2: Aldehyde Synthesis (Rosenmund Reduction) |

| Starting Material | Cinnamic Acid | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride |

| Key Reagents | Thionyl Chloride, Pyridine | H₂, Pd/BaSO₄ |

| Solvent | Chlorobenzene | Toluene or Xylene |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 48 hours | Varies (monitored by HCl evolution) |

| Typical Yield | Moderate to Good | Good to Excellent |

| Product Purity | Can be purified by recrystallization | Can be purified by recrystallization or chromatography |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first stage serving as the reactant for the second. This direct relationship is visualized in the workflow diagram in Section 1. No complex signaling pathways are involved in this synthetic route.

Conclusion

The described two-stage synthesis provides a reliable and scalable method for the preparation of this compound from cinnamic acid. The protocols are based on well-established chemical transformations, ensuring reproducibility. This technical guide serves as a valuable resource for researchers requiring this important heterocyclic aldehyde for their work in drug discovery and materials science. Further optimization of reaction conditions, particularly for the Rosenmund reduction, may lead to improved yields and purity.

References

Spectroscopic Profile of 3-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Chloro-1-benzothiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of the parent compound, 1-benzothiophene-2-carbaldehyde, and the known effects of chloro-substitution on aromatic systems.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9-8.1 | m | 1H | Aromatic proton |

| ~7.4-7.6 | m | 3H | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~183 | Carbonyl carbon (C=O) |

| ~142 | Aromatic quaternary carbon |

| ~140 | Aromatic quaternary carbon |

| ~135 | Aromatic quaternary carbon |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~123 | Aromatic quaternary carbon (C-Cl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Weak-Medium | C-H stretch of aldehyde |

| ~1680 | Strong | C=O stretch of aldehyde |

| ~1590 | Medium | C=C stretch of aromatic ring |

| ~1450 | Medium | C=C stretch of aromatic ring |

| ~750 | Strong | C-H out-of-plane bend of aromatic ring |

| ~700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 196/198 | High | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 195/197 | Medium | [M-H]⁺ |

| 167/169 | Medium | [M-CHO]⁺ |

| 132 | Medium | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). Data would be acquired at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Chloro-1-benzothiophene-2-carbaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals who may work with 3-Chloro-1-benzothiophene-2-carbaldehyde. Given the absence of comprehensive safety data, a cautious approach is paramount. This document outlines general safety protocols, personal protective equipment (PPE) recommendations, and emergency procedures to mitigate potential risks.

Hazard Identification and Classification

Without a specific SDS, the precise hazards of this compound remain unclassified. However, based on the structural alerts (an aldehyde functional group and a chlorinated heterocyclic system), it is prudent to treat this compound as potentially hazardous.

GHS Classification (Assumed)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. In the absence of specific data, a conservative GHS classification should be assumed.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Data Not Available | Warning (Assumed) | H302: Harmful if swallowed (Assumed) | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Data Not Available | Warning (Assumed) | H315: Causes skin irritation (Assumed) | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Data Not Available | Warning (Assumed) | H319: Causes serious eye irritation (Assumed) | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Data Not Available | Warning (Assumed) | H335: May cause respiratory irritation (Assumed) | GHS07 (Exclamation Mark) |

Note: The above classifications are assumed based on structurally similar compounds and are for precautionary purposes only.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure to potentially hazardous chemicals.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is essential for all procedures that may generate dust, vapors, or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Recommendation | Specification Examples |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes. | ANSI Z87.1 compliant |

| Skin Protection | A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves are required. | Nitrile or neoprene gloves |

| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection. | NIOSH-approved respirator with organic vapor cartridges |

| Hand Protection | Disposable, chemical-resistant gloves should be worn. Gloves should be inspected for defects before use and changed frequently, especially after direct contact with the chemical. | Follow manufacturer's guidelines for breakthrough time |

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is vital for ensuring laboratory safety.

General Handling Protocol

-

Preparation: Before starting any work, ensure that all necessary PPE is worn correctly. The chemical fume hood should be operational, and the work area should be clean and uncluttered.

-

Weighing and Transferring: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weighing paper) to handle the substance. Avoid creating dust. If it is a liquid, transfers should be performed carefully to prevent splashes.

-

Running Reactions: Set up all apparatus within the fume hood. Ensure that all joints are properly sealed. If heating is required, use a controlled heating source such as a heating mantle or an oil bath.

-

Post-Experiment: Upon completion of the experiment, all contaminated glassware and equipment should be decontaminated. The work area should be thoroughly cleaned.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Isolate the spill area to prevent the spread of the chemical.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical. For larger spills, follow your institution's specific hazardous material spill response procedures.

-

Dispose: Collect the absorbed material and any contaminated items in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Follow any specific storage recommendations provided by the supplier.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Visualized Workflows

The following diagrams illustrate standard safety workflows for handling hazardous chemicals.

Caption: A standard workflow for the safe handling of a chemical in a research laboratory.

Caption: Emergency response procedure for a chemical spill in a laboratory setting.

The Chemistry of Benzothiophene-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document explores the role of benzothiophene-2-carbaldehyde as a precursor to pharmacologically significant molecules and visualizes the underlying synthetic strategies and potential biological interactions through logical diagrams.

Introduction: A Historical Perspective

The benzothiophene scaffold, an aromatic heterocyclic compound, has been a subject of interest in organic and medicinal chemistry for over a century. Its derivatives are integral to numerous pharmaceuticals, including raloxifene (an estrogen receptor modulator), zileuton (a leukotriene synthesis inhibitor), and sertaconazole (an antifungal agent)[1]. The introduction of a formyl group at the 2-position of the benzothiophene ring system yields benzothiophene-2-carbaldehyde, a versatile intermediate for further chemical transformations.

Historically, the synthesis of aryl aldehydes has been achieved through various methods, with the Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, being a prominent technique for the formylation of electron-rich aromatic and heteroaromatic compounds[2]. While the precise first synthesis of benzothiophene-2-carbaldehyde is not prominently documented as a landmark discovery, its preparation would have followed the establishment of reliable methods for the formylation of heterocycles. Early methods for thiophene-2-aldehydes, the non-benzofused analogs, were explored in the mid-20th century, laying the groundwork for the synthesis of their benzofused counterparts[3][4][5]. Modern synthetic chemistry has since provided more direct and high-yield approaches to this important molecule.

Synthesis of Benzothiophene-2-carbaldehyde

Several synthetic routes to benzothiophene-2-carbaldehyde have been developed, each with its own advantages and limitations. The most common methods include the Vilsmeier-Haack formylation of benzo[b]thiophene and a more recent, high-yield, one-pot synthesis from methylthiobenzene.

Vilsmeier-Haack Formylation of Benzo[b]thiophene

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.

Logical Workflow for Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol:

A representative procedure for the Vilsmeier-Haack formylation of benzo[b]thiophene is as follows[2][6]:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3.0 eq) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: A solution of benzo[b]thiophene (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. The mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure benzothiophene-2-carbaldehyde.

One-Pot Synthesis from Methylthiobenzene

A novel and efficient one-pot synthesis of benzothiophene-2-carbaldehyde has been reported, starting from the readily available methylthiobenzene[7][8]. This method involves a sequential lithiation, formylation, and intramolecular condensation.

Reaction Pathway from Methylthiobenzene:

Caption: One-pot synthesis pathway.

Experimental Protocol: [7]

-

Reaction Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) in a flame-dried flask under a nitrogen atmosphere, tetramethylethylenediamine (TMEDA, 2.8 g, 24.1 mmol) is added with stirring.

-

Lithiation: The mixture is cooled to 0 °C, and a solution of n-butyllithium (n-BuLi) in hexane (1.6 M; 15.1 mL, 24.2 mmol) is added dropwise. The reaction is stirred at 0 °C for 15 minutes and then at room temperature for 24 hours.

-

Formylation: The mixture is cooled in a water bath, and anhydrous N,N-dimethylformamide (DMF, 2.1 mL, 27.4 mmol) is added slowly with vigorous stirring. The resulting mixture is stirred at room temperature for 24 hours.

-

Workup and Purification: The reaction is quenched with 1 M aqueous HCl (40 mL). The organic phase is separated, washed with 1 M HCl, water, and brine. The aqueous layers are extracted with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzothiophene-2-carbaldehyde as a pale yellow solid.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of benzothiophene-2-carbaldehyde are crucial for its identification and characterization.

Table 1: Physicochemical Properties of Benzothiophene-2-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₉H₆OS | [9] |

| Molecular Weight | 162.21 g/mol | [9] |

| Melting Point | 27-28 °C | [7] |

| Appearance | Pale yellow solid | [7] |

Table 2: Spectroscopic Data for Benzothiophene-2-carbaldehyde

| Technique | Data | Reference |

| IR (film) | ν = 2826 (w), 1672 (s, C=O), 1593 (w), 1518 (m), 1432 (w), 1225 (m), 1137 (m), 749 (m), 726 (m) cm⁻¹ | [7] |

| ¹H-NMR | δ = 10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic) ppm | [7] |

| ¹³C-NMR | δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 ppm | [7] |

| GC-MS | m/z = 162 (M⁺, 100%), 161 (99%), 134 (24%), 133 (32%), 89 (50%) | [7] |

Role in Drug Discovery and Development

Benzothiophene-2-carbaldehyde serves as a crucial starting material for the synthesis of a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][10]. The aldehyde functionality is readily transformed into other functional groups, allowing for the construction of complex molecular architectures.

While direct studies on the signaling pathways of benzothiophene-2-carbaldehyde are limited, its derivatives have been shown to interact with various biological targets. For instance, some benzothiophene derivatives act as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a potential target for autoimmune diseases[11]. Other derivatives have shown potential as anticancer agents by targeting specific enzymes or receptors involved in cell proliferation and survival[12].

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical scenario where a derivative of benzothiophene-2-carbaldehyde, after further synthesis, could interact with a cellular signaling pathway, such as one involving a kinase, leading to the inhibition of cancer cell proliferation.

Caption: Hypothetical drug action pathway.

Conclusion

Benzothiophene-2-carbaldehyde remains a cornerstone intermediate in synthetic and medicinal chemistry. Its rich history of synthesis, from classical methods like the Vilsmeier-Haack reaction to modern, efficient one-pot procedures, underscores its importance. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers. The versatility of the aldehyde group allows for the creation of diverse libraries of benzothiophene derivatives, which continue to be a promising source of new therapeutic agents. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic aldehyde.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]

- 5. US5412106A - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzothiophene-2-carbaldehyde | C9H6OS | CID 736500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

Unraveling the Structural Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The targeted compound, 3-Chloro-1-benzothiophene-2-carbaldehyde, represents a promising candidate for further investigation due to its reactive aldehyde and chloro functionalities, which allow for diverse synthetic modifications. A comprehensive understanding of its three-dimensional structure through crystal structure analysis is paramount for rational drug design, enabling the prediction of its interactions with biological targets.

Disclaimer: As of the latest literature and database reviews, a definitive, experimentally determined crystal structure for this compound has not been publicly reported. Consequently, this guide provides a comprehensive framework of the requisite experimental protocols for determining such a structure and contextualizes the compound within the broader landscape of benzothiophene derivatives' biological activities.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Part 1: Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure is a meticulous process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Purification

While a specific, optimized synthesis for this compound is not detailed in readily available literature, general synthetic routes for benzothiophenes can be adapted.[1] A common approach involves the cyclization of substituted thiophenols or the functionalization of a pre-existing benzothiophene core.[2][3] Following synthesis, the compound must be purified to a high degree (>98%), typically employing techniques such as column chromatography or recrystallization, as impurities can significantly impede crystal growth.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[4][5][6]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Method | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[6] | The solvent choice is critical. The ideal solvent dissolves the compound when hot but not at room temperature. The rate of evaporation can be controlled by adjusting the opening of the container.[6] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[6] | The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization. This method is excellent for small quantities of material.[6] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix. | The less dense solvent should be layered on top of the denser one. This technique can produce high-quality crystals but requires careful setup. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The rate of cooling is crucial; rapid cooling often leads to the formation of small or poorly-ordered crystals.[7] |

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[8][9]

Caption: General experimental workflow for single-crystal X-ray structure analysis.

Experimental Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a loop or glass fiber.[10]

-

Initial Screening: The mounted crystal is exposed to the X-ray beam to assess its diffraction quality and to determine the unit cell parameters.[11]

-

Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.[12]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector over a series of frames.[8]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption).[8]

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost—this is known as the "phase problem."[13]

-

Structure Solution: Methods like direct methods or Patterson techniques are used to generate an initial model of the crystal structure by estimating the phases.[13]

-

Structure Refinement: This iterative process optimizes the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[14][15][16] The quality of the final model is assessed using metrics such as the R-factor.

Table 2: Hypothetical Crystallographic Data for a Benzothiophene Derivative

This table is for illustrative purposes only and does not represent experimental data for this compound.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.3 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 995.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Part 2: Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not yet characterized, the benzothiophene scaffold is a well-established pharmacophore with a broad range of therapeutic applications, including anticancer and antimicrobial activities.[17][18] Derivatives have been shown to act as multi-kinase inhibitors, induce apoptosis in cancer cells, and exhibit potent activity against pathogenic bacteria and fungi.[19][20][21][22][23][24][25]

The following workflow illustrates a general approach to identifying the biological activity and potential signaling pathway interactions for a novel benzothiophene derivative.

Caption: A generalized workflow for investigating the therapeutic potential of novel benzothiophene derivatives.

This technical guide outlines the essential methodologies required for the comprehensive crystal structure analysis of this compound. Although a solved structure is not yet available, the protocols detailed herein provide a clear roadmap for its determination. Furthermore, the established biological significance of the benzothiophene class of molecules strongly suggests that this compound and its future derivatives are worthy candidates for screening in anticancer and antimicrobial drug discovery programs. The elucidation of its precise three-dimensional structure will be a critical step in unlocking its full therapeutic potential.

References

- 1. Benzothiophene synthesis [organic-chemistry.org]

- 2. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. ou.edu [ou.edu]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. oiccpress.com [oiccpress.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vilsmeier-Haack Formylation of 3-Methoxybenzo[b]thiophene: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a versatile method for the formylation of electron-rich heterocyclic compounds. This document provides detailed application notes and protocols for the formylation of 3-methoxybenzo[b]thiophene, a key intermediate in the synthesis of various biologically active molecules.

The Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene is a crucial transformation that introduces a formyl group at the C2 position of the thiophene ring. This reaction proceeds under moderate conditions to yield 2-formyl-3-methoxybenzo[b]thiophene. However, under more drastic conditions, a chlorinated by-product, 3-chloro-2-formylbenzo[b]thiophene, can also be formed.[1] The resulting 2-carbaldehyde derivative serves as a valuable building block for the synthesis of a wide range of benzothiophene-based compounds with potential therapeutic applications.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene, based on established procedures for similar heterocyclic compounds.

Table 1: Key Reagents and their Roles

| Reagent | Formula | Role | Key Considerations |

| 3-Methoxybenzo[b]thiophene | C₉H₈OS | Substrate | Electron-rich heterocycle |

| Phosphorus oxychloride | POCl₃ | Vilsmeier reagent precursor | Highly reactive, moisture-sensitive |

| N,N-Dimethylformamide | C₃H₇NO | Vilsmeier reagent precursor & Solvent | Anhydrous conditions are essential |

| Dichloromethane / Chloroform | CH₂Cl₂ / CHCl₃ | Solvent (optional) | Inert and anhydrous |

| Sodium acetate / Sodium hydroxide | CH₃COONa / NaOH | Neutralizing agent | Used during aqueous work-up |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Condition | Parameter | Expected Outcome | Reference |

| Moderate | Short reaction time, lower temperature | 2-formyl-3-methoxybenzo[b]thiophene | [1] |

| Drastic | Prolonged reaction time, higher temperature | 3-chloro-2-formylbenzo[b]thiophene (as by-product) | [1] |

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene.

Synthesis of 2-formyl-3-methoxybenzo[b]thiophene (Moderate Conditions)

1. Reagent Preparation:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

2. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a solution of 3-methoxybenzo[b]thiophene in anhydrous DMF.

-

Cool the flask in an ice-water bath to 0-5 °C.

3. Vilsmeier Reagent Formation and Reaction:

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution of 3-methoxybenzo[b]thiophene in DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

4. Work-up and Isolation:

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is neutral.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry it under vacuum.

5. Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 2-formyl-3-methoxybenzo[b]thiophene.

Formation of 3-chloro-2-formylbenzo[b]thiophene (Drastic Conditions)

To favor the formation of the chlorinated by-product, the reaction can be carried out under more forcing conditions, such as increasing the reaction temperature (e.g., heating to 60-80 °C) and extending the reaction time after the initial addition of POCl₃. The work-up and purification procedures remain similar to the protocol for the primary product.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Applications in Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a formyl group at the C2 position of 3-methoxybenzo[b]thiophene provides a versatile handle for further chemical modifications, leading to the synthesis of novel compounds with potential therapeutic value.

Derivatives of benzo[b]thiophene have been investigated for their efficacy as:

-

Anticancer agents: The planar benzothiophene ring system can intercalate with DNA or interact with various enzymes involved in cell proliferation.

-

Antimicrobial agents: Benzothiophene derivatives have shown activity against a range of bacteria and fungi.

-

Anti-inflammatory agents: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways.

-

Antitubercular and Antiviral agents: The structural motif is present in molecules with activity against Mycobacterium tuberculosis and various viruses.

The 2-formyl-3-methoxybenzo[b]thiophene produced through this protocol can be readily converted into other functional groups such as carboxylic acids, oximes, hydrazones, and Schiff bases, each opening up new avenues for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

References

Synthesis and Applications of Schiff Bases Derived from 3-Chloro-1-benzothiophene-2-carbaldehyde: A Guide for Researchers

Application Notes and Protocols for Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 3-Chloro-1-benzothiophene-2-carbaldehyde. This class of compounds holds significant promise in the field of medicinal chemistry, exhibiting a range of biological activities that are of interest to researchers and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with a carbonyl compound. The unique structural and electronic properties of the 1-benzothiophene scaffold, particularly when substituted with a reactive aldehyde and a chloro group, make it a valuable precursor for the synthesis of novel Schiff bases with potential therapeutic applications. These derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities. The presence of the sulfur-containing heterocycle and the imine linkage are key to their biological functions.

Applications in Drug Discovery and Development

Schiff bases derived from benzothiophene and related heterocyclic structures have demonstrated a wide array of pharmacological activities.

Antimicrobial Activity

The imine group in Schiff bases is often associated with their antimicrobial properties. While specific data for Schiff bases from this compound is not extensively available, derivatives of similar thiophene-2-carboxaldehyde have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some thiophene-based Schiff bases are in the range of >3 to 200 µg/ml.[1]

Table 1: Representative Antimicrobial Activity of Thiophene-Derived Schiff Bases

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-Thiophenylidine substituted anilines | Staphylococcus aureus | >3 - 200 | [1] |

| 2-Thiophenylidine substituted anilines | Bacillus megaterium | >3 - 200 | [1] |

| 2-Thiophenylidine substituted anilines | Bacillus subtilis | >3 - 200 | [1] |

| 2-Thiophenylidine substituted anilines | Proteus vulgaris | 3.0 - 200 | [1] |

| 2-Thiophenylidine substituted anilines | Escherichia coli | 3.0 - 200 | [1] |

| 2-Thiophenylidine substituted anilines | Pseudomonas aeruginosa | 3.0 - 200 | [1] |

Note: This data is for Schiff bases derived from thiophene-2-carboxaldehyde and serves as a reference for the potential activity of this compound derivatives.

Anticancer Activity

Benzothiophene derivatives have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis in cancer cells. For instance, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to activate pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[2][3] The EC50 values of IPBT against various cancer cell lines have been reported, highlighting its cytotoxic potential.[2][3]

Table 2: Cytotoxic Activity of a Benzothiophene Derivative (IPBT) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 126.67 | [2][3] |

| HepG2 | Liver Cancer | 67.04 | [2][3] |

| LNCaP | Prostate Cancer | 127.59 | [2][3] |

| Caco-2 | Colorectal Cancer | 63.74 | [2][3] |

| Panc-1 | Pancreatic Cancer | 76.72 | [2][3] |

| HeLa | Cervical Cancer | 146.75 | [2][3] |

| Ishikawa | Endometrial Cancer | 110.84 | [2][3] |

Note: This data is for a related benzothiophene derivative and suggests the potential anticancer activity of Schiff bases derived from this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the condensation reaction between this compound and various primary amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-